molecular formula C15H12O3 B3061708 1-Hydroxy-8-methoxy-10H-anthracen-9-one CAS No. 138591-01-2

1-Hydroxy-8-methoxy-10H-anthracen-9-one

Cat. No.: B3061708
CAS No.: 138591-01-2
M. Wt: 240.25 g/mol
InChI Key: KXNCIFRRMSGNPW-UHFFFAOYSA-N
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Description

1-Hydroxy-8-methoxy-10H-anthracen-9-one is an organic compound belonging to the anthracene family. It is characterized by its unique structure, which includes a hydroxyl group at the first position and a methoxy group at the eighth position on the anthracene backbone. This compound is known for its applications in various fields, including organic synthesis, dye manufacturing, and as a reagent in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-8-methoxy-10H-anthracen-9-one can be synthesized through several methods. One common approach involves the methoxylation of 1-hydroxyanthracene. This reaction typically requires a methoxy donor, such as dimethyl sulfate, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective substitution at the eighth position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methoxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-8-methoxy-10H-anthracen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-8-methoxy-10H-anthracen-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the manufacturing of dyes, pigments, and fluorescent brightening agents

Mechanism of Action

The mechanism of action of 1-Hydroxy-8-methoxy-10H-anthracen-9-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, electron donation, and other interactions with biological molecules, influencing pathways related to its biological activities .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-8-methoxy-10H-anthracen-9-one is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and industrial applications .

Properties

IUPAC Name

1-hydroxy-8-methoxy-10H-anthracen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-12-7-3-5-10-8-9-4-2-6-11(16)13(9)15(17)14(10)12/h2-7,16H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNCIFRRMSGNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2)C=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568303
Record name 1-Hydroxy-8-methoxyanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138591-01-2
Record name 1-Hydroxy-8-methoxyanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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